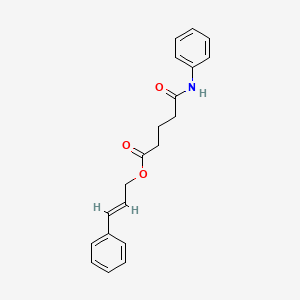
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydroquinoxalinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE typically involves the following steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of a fluorophenyl compound with an appropriate ethenylating agent under controlled conditions.
Cyclization to Form the Dihydroquinoxalinone Core: The intermediate is then subjected to cyclization reactions to form the dihydroquinoxalinone core. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
- 3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
Uniqueness
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C17H13FN2O |
|---|---|
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
3-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-9-5-4-8-14(16)19-15(17(20)21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3/b11-10+ |
Clave InChI |
OSNNVFDYWPDVNH-ZHACJKMWSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3F |
SMILES canónico |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetyl}hydrazinylidene)butanamide](/img/structure/B15021168.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15021169.png)
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15021183.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B15021206.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B15021207.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)

![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)
